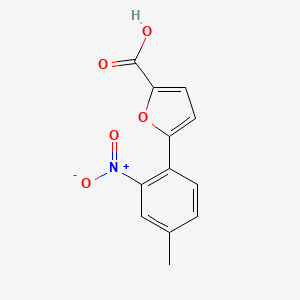
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives, including 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, often involves complex reactions that yield compounds with significant biological and chemical properties. For example, a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was prepared and analyzed to contribute to the understanding of antimycobacterial agents targeting iron homeostasis in mycobacterial species (Mori et al., 2022). Similarly, the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid was explored for its potential in antitubercular therapy (Mori et al., 2022).
Molecular Structure Analysis
Understanding the molecular structure of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is crucial for its application in various fields. Studies like those by Mori et al. provide a foundation for this understanding by analyzing related compounds through methods such as 1H NMR, 13C NMR, HRMS, and SC-XRD, offering insights into the structural characteristics that influence their biological activity and chemical properties.
Chemical Reactions and Properties
The chemical properties of furan derivatives like 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid are pivotal in their reactivity and potential applications. For instance, the synthesis and investigation of related compounds have shown significant antimicrobial and antioxidant activities, underscoring the utility of these compounds in developing new therapeutic agents (Devi et al., 2010).
Physical Properties Analysis
The physical properties of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, such as solubility, melting point, and thermal stability, are essential for its processing and application. Research into the thermodynamic parameters of similar compounds in solvents like propan-2-ol provides valuable data for understanding these properties (Horak et al., 2023).
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Research indicates that 5-phenyl-furan-2-carboxylic acids, a category which includes 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, are promising as antimycobacterial agents. These compounds show potential in interfering with iron homeostasis in mycobacterial species, which is a critical aspect of their pathogenicity. A study highlighted the structural analysis of a fluorinated ester derivative of this compound, which showed significant potency against mycobacteria (Mori et al., 2022).
Antitubercular Agents
5-(4-Nitrophenyl)furan-2-carboxylic acid and its derivatives are identified as innovative potential therapeutics targeting iron acquisition in mycobacterial species, specifically against tuberculosis. Characterization of these compounds included preparation and analysis by various spectroscopic methods (Mori et al., 2022).
Synthesis of Organotin Carboxylates
In a study, a new carboxylic acid derivative was synthesized and used to produce organotin carboxylates. These compounds demonstrated significant in vitro antimicrobial activities against a range of fungi and bacteria. The study also examined the toxicity and biological activity of these compounds (Dias et al., 2015).
Solubility and Thermodynamic Properties
The solubility of derivatives of 5-(nitrophenyl)-furan-2-carboxylic acid in organic solvents like ethyl acetate was studied, with a focus on the enthalpy and entropy of dissolution. This research contributes to understanding the thermodynamic properties of these compounds (Sobechko et al., 2021).
Synthesis of Anilines via Diels−Alder Reaction
A method was developed for the synthesis of polysubstituted anilines using 5-amino-2-furancarboxylic acid methyl ester, which undergoes cycloaddition with dienophiles. This process is significant in organic synthesis and pharmaceutical research (Padwa et al., 1997).
Synthesis of Furan Carboxylic Acids
A study focused on the synthesis of 5-aryl-furan-2-carboxylic acids using ceric ammonium nitrate. This research contributes to the development of new methods in organic synthesis, potentially leading to safer and more efficient production of these compounds (Subrahmanya & Holla, 2003).
Bioactivities from Plant Extracts
Compounds related to furan-2-carboxylic acids, including derivatives isolated from Nicotiana tabacum, showed anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines. This indicates potential applications in agricultural and medical fields (Wu et al., 2018).
Propiedades
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSSRIPGQQOYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350858 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid | |
CAS RN |
55377-91-8 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methyl-2-nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

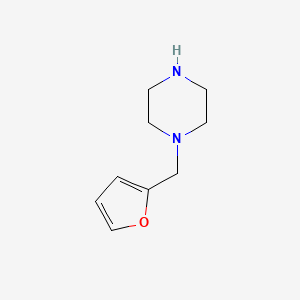
![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)


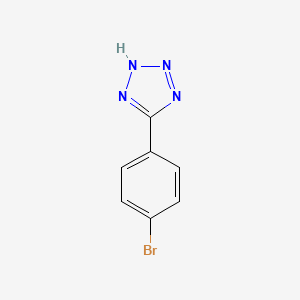
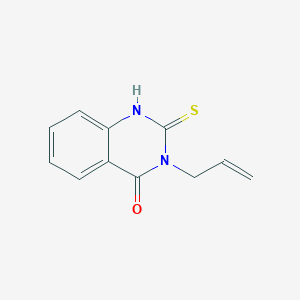
![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)
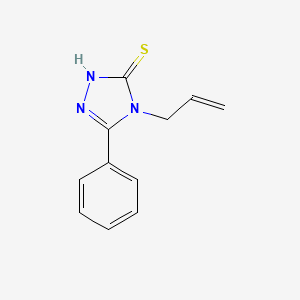
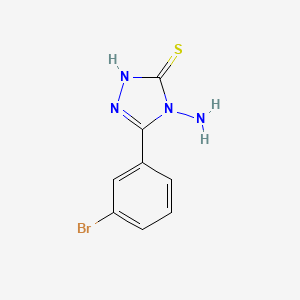
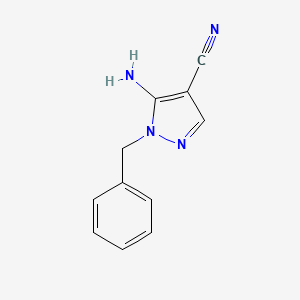
![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)
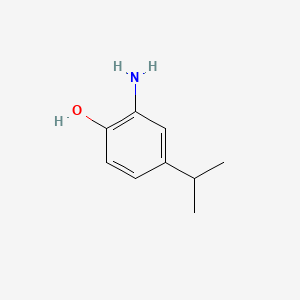
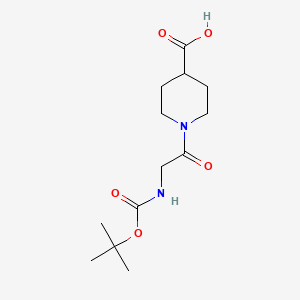
![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)